Vat Orange 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

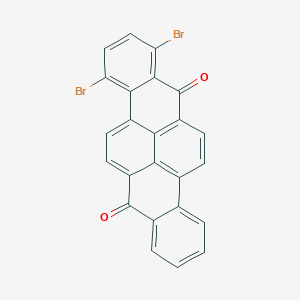

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(22),2,4,6,9(23),10,12(24),13,15,17,20-undecaene-8,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10Br2O2/c25-17-9-10-18(26)22-21(17)14-6-8-15-19-12(5-7-16(20(14)19)24(22)28)11-3-1-2-4-13(11)23(15)27/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDMAACDNUUUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051668 | |

| Record name | C.I. Vat Orange 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-11-4 | |

| Record name | Dibenzo(b,def)chrysene-7,14-dione, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[b,def]chrysene-7,14-dione, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Orange 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromodibenzo[b,def]chrysene-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Vat Orange 1 (CAS 1324-11-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Orange 1, identified by CAS number 1324-11-4, is a synthetic organic compound belonging to the class of vat dyes.[1] Also known as Golden Yellow RK and C.I. 59105, this yellowish-brown powder is primarily utilized in the textile industry for dyeing and printing various fabrics, including cotton, viscose, silk, and polyester (B1180765) blends.[2][3][4][5] Its molecular formula is C24H10Br2O2, with a molecular weight of approximately 490.14 g/mol .[2][6][7][8] Beyond its use in textiles, this compound also serves in the manufacturing of organic pigments.[2][5][7] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, applications, and safety information. Recent research has also explored its potential in material science as an n-type semiconductor for organic field-effect transistors (OFETs).[9]

Chemical and Physical Properties

This compound is characterized as a yellow-brown powder.[2][3] It is soluble in nitrobenzene, xylene, and 1,2,3,4-tetrahydronaphthalene, and slightly soluble in chloroform, 2-chlorophenol, pyridine, acetone, ethanol, toluene, and benzene.[2][5][7][10] The compound is insoluble in water.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 1324-11-4 | [1][2][3][6][10][11] |

| C.I. Name | This compound, 59105 | [2][3][7] |

| Synonyms | Golden Yellow RK, Cibanon Golden Yellow RK, Gold Orange 5G | [2][3] |

| Appearance | Yellow-brown powder | [2][3] |

| Molecular Formula | C24H10Br2O2 | [2][3][6][7][11] |

| Molecular Weight | 490.14 g/mol | [2][6][7][8][] |

Table 2: Physical and Chemical Data of this compound

| Property | Value | Reference |

| Density | 1.837 g/cm³ | [13] |

| Boiling Point | 694.9 °C at 760 mmHg | [13] |

| Flash Point | 210.8 °C | [13] |

| Water Solubility | 8.337 mg/L at 20 °C | [4] |

| LogP | 8.06 at 25 °C | [4] |

Table 3: Fastness Properties of this compound

| Property | Rating | Reference |

| Light Fastness (Xenon) | 6-7 | [3][4] |

| Washing (60°C) | 4-5 | [3] |

| Perspiration | 4-5 | [3] |

| Rubbing | 4-5 | [3] |

| Sublimation (180°C) | 4-5 | [3] |

Synthesis

The primary manufacturing method for this compound involves the bromination of C.I. Vat Yellow 4 (C.I. 59100).[7] This process continues until the bromine content reaches approximately 28%.[7] The synthesis of the precursor, Vat Yellow 4, is a complex process that is not detailed in the available search results.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available in the provided search results. However, a general outline of the synthesis can be described as follows:

Synthesis of this compound from Vat Yellow 4

-

Objective: To introduce bromine atoms into the Vat Yellow 4 molecule to produce this compound.

-

Reactants: C.I. Vat Yellow 4, Brominating agent (e.g., elemental bromine).

-

General Procedure:

-

C.I. Vat Yellow 4 is subjected to a bromination reaction.

-

The reaction is monitored to achieve a bromine content of up to 28%.[7]

-

The product, this compound, is then isolated and purified.

-

-

Note: The specific reaction conditions, such as solvent, temperature, and catalyst, are not specified in the available literature.

Applications

The primary application of this compound is as a dye for various textiles.[1] It is used for dyeing and printing on cotton, cotton/polyester blends, viscose, and silk.[2][4] Due to its severe light-brittle nature, it is often used in color matching.[3][4] It can also be processed into organic pigments.[2][4][5][7]

Recent studies have highlighted the potential of this compound in the field of material science. Its properties as an n-type semiconductor make it a candidate for use in organic field-effect transistors (OFETs).[9] The stability of this compound in air further enhances its suitability for such applications.[9]

Safety and Handling

This compound is considered harmful if swallowed and may cause gastrointestinal irritation.[14] It can also cause irritation to the eyes, skin, and respiratory tract.[14] It is recommended to handle this chemical with appropriate personal protective equipment, including chemical safety goggles, rubber gloves, and a respirator.[14] Handling should be performed in a well-ventilated area or a chemical fume hood.[14]

Storage: Store in a cool, dry place in tightly sealed, light-resistant containers.[14]

Toxicological Information

There is limited toxicological data available for this compound. It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[14] However, mutagenicity data has been reported.[14]

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound|CAS NO.1324-11-4 [chinainterdyes.com]

- 3. This compound Golden Yellow RK, CasNo.1324-11-4 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. colorkem.com [colorkem.com]

- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 1324-11-4 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 13. CAS 1324-11-4 | Vat Orange1-Standard Group [std-fkm.com]

- 14. cncolorchem.com [cncolorchem.com]

C.I. 59105: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 59105, commercially known as Vat Orange 1, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants. Its robust chemical structure imparts high stability and excellent fastness properties, making it a subject of interest not only in the textile industry but also in materials science for applications such as organic pigments.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of C.I. 59105, tailored for a scientific audience.

Chemical Structure and Properties

C.I. 59105 is chemically identified as a dibromo derivative of dibenzpyrenequinone (also known as Vat Yellow 4 or C.I. 59100).[2][3] The addition of bromine atoms to the polycyclic aromatic backbone significantly influences its tinctorial and fastness properties.

Chemical Name: Dibromodibenzpyrenequinone C.I. Name: this compound CAS Number: 1324-11-4[1] Molecular Formula: C₂₄H₁₀Br₂O₂[1]

The precise isomeric substitution pattern of the bromine atoms on the dibenzpyrenequinone skeleton can vary depending on the synthetic conditions, but the structure is generally represented as follows:

Canonical SMILES: C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O[4]

This structure can be visualized as a planar, polycyclic aromatic ketone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of C.I. 59105 is presented in the tables below. This data is essential for its characterization and application in various scientific domains.

Table 1: Physicochemical Properties of C.I. 59105

| Property | Value | Reference |

| Molecular Weight | 490.14 g/mol | [1] |

| Appearance | Yellowish-brown powder | [5] |

| Density | 1.84 g/cm³ (at 20 °C) | [5] |

| Water Solubility | 8.337 mg/L (at 20 °C) | |

| LogP | 8.06 (at 25 °C) | |

| Solubility | Soluble in nitrobenzene, xylene, tetrahydronaphthalene; slightly soluble in ethanol, acetone, benzene, pyridine, toluene, o-chlorophenol. | [5] |

Table 2: Spectroscopic Data for C.I. 59105

| Spectroscopic Technique | Characteristic Peaks/Features | Reference |

| UV-Vis | Absorption onset at 553 nm (2.24 eV) in thin film. | [6] |

| Absorption maximum at 472 nm in thin film. | [6] | |

| IR | Intense C-H bending peaks at 777-824 cm⁻¹ (characteristic for two adjacent hydrogen atoms on aromatic rings). | [6] |

| ¹H NMR | Predicted spectra available. | [4] |

| ¹³C NMR | Predicted spectra available. | [4] |

Synthesis of C.I. 59105

The primary industrial synthesis of C.I. 59105 involves the direct bromination of C.I. Vat Yellow 4 (dibenzpyrenequinone).[2][3] The reaction introduces two bromine atoms onto the aromatic core, resulting in the formation of this compound.

Synthesis Workflow Diagram

Caption: Synthesis pathway of C.I. 59105 from C.I. Vat Yellow 4.

Experimental Protocol: Bromination of Dibenzpyrenequinone

The following experimental protocol is a representative procedure adapted from patented industrial synthesis methods for the bromination of related anthraquinone derivatives. Researchers should exercise appropriate caution and adapt the procedure as necessary for laboratory scale synthesis.

Materials and Reagents:

-

Dibenzpyrenequinone (C.I. Vat Yellow 4)

-

Concentrated Sulfuric Acid (98%)

-

Bromine

-

Iodine (catalyst)

-

Ice

-

Distilled Water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully charge 994 parts of 98% sulfuric acid.

-

Catalyst Addition: Add 2 parts of iodine to the sulfuric acid with stirring.

-

Addition of Starting Material: Slowly add 200 parts of dibenzpyrenequinone to the reaction mixture. An exothermic reaction will cause the temperature to rise to approximately 40-45 °C.

-

Heating: Heat the reaction mixture to 85-90 °C.

-

Bromination: Add 124 parts of bromine dropwise from the dropping funnel over a period of 6 hours while maintaining the temperature at 85-90 °C.

-

Reaction Completion: Continue stirring the mixture for an additional 3 hours at 85-90 °C, followed by another 3 hours at 100-105 °C to ensure the reaction goes to completion.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to 55-60 °C. Carefully pour the reaction mixture into 1200 parts of an ice/water slurry to precipitate the product.

-

Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake with warm water until the filtrate is neutral.

-

Drying: Dry the purified product in a vacuum oven at 80-90 °C to yield C.I. 59105.

Conclusion

C.I. 59105 is a well-characterized vat dye with a robust polycyclic aromatic structure. Its synthesis via the bromination of dibenzpyrenequinone is a well-established industrial process. The provided data and protocols offer a valuable resource for researchers and scientists working with this compound in various fields, from materials science to potential, albeit less common, applications in other areas of chemical research. The high stability and defined chemical nature of C.I. 59105 make it a suitable candidate for further investigation into its solid-state properties and potential for derivatization.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chemistry:this compound - HandWiki [handwiki.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1324-11-4 [chemicalbook.com]

- 6. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]

In-Depth Technical Guide: Characterization of Dibromodibenzo[b,def]chrysene-7,14-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Dibromodibenzo[b,def]chrysene-7,14-dione, a prominent member of the vat dye family, commonly known as Vat Orange 1. This document collates available data on its chemical and physical properties, spectroscopic characteristics, and structural features, offering detailed experimental protocols for key analytical techniques.

Core Compound Information

Dibromodibenzo[b,def]chrysene-7,14-dione is a halogenated polycyclic aromatic hydrocarbon with a rigid, planar structure. Its extended π-conjugated system is responsible for its characteristic orange hue. The compound is primarily utilized as a high-performance pigment in various industrial applications, including textiles and coatings.[1] While its direct role in drug development is not established, its structural motif and potential for chemical modification make it a compound of interest for materials science and organic electronics.[2][3]

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| Chemical Name | Dibromodibenzo[b,def]chrysene-7,14-dione | --INVALID-LINK-- |

| Common Synonyms | This compound, C.I. 59105, Golden Yellow RK | [4][5] |

| CAS Number | 1324-11-4 | [4][5] |

| Molecular Formula | C₂₄H₁₀Br₂O₂ | [4][5] |

| Molecular Weight | 490.14 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O | --INVALID-LINK-- |

| InChI Key | XMDMAACDNUUUHQ-UHFFFAOYSA-N | --INVALID-LINK-- |

Physical and Chemical Properties

The physical properties of Dibromodibenzo[b,def]chrysene-7,14-dione are characteristic of a stable organic pigment. It is a yellowish-brown powder with very low solubility in water and most common organic solvents, though it shows some solubility in high-boiling point aromatic solvents like nitrobenzene (B124822) and xylene.[5]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Yellowish-brown powder | [5] |

| Density | 1.84 g/cm³ (at 20 °C) | [1] |

| Boiling Point | 700.9 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 214.3 °C (Predicted) | [1] |

| Water Solubility | 8.337 mg/L at 20 °C | [1] |

| Vapor Pressure | 1.71E-19 mmHg at 25 °C (Predicted) | [1] |

Synthesis and Purification

The primary manufacturing method for Dibromodibenzo[b,def]chrysene-7,14-dione is the bromination of dibenzo[b,def]chrysene-7,14-dione (also known as Vat Yellow 4 or C.I. 59100).[4][6]

Experimental Protocol: Synthesis via Bromination

A general procedure for the bromination of a similar dibenzanthrone (B1683561) core has been described in the patent literature. The following is an adapted conceptual workflow.

Purification

For high-purity material suitable for applications in organic electronics, a two-fold train sublimation is an effective purification method.[7]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic peaks for the carbonyl (C=O) stretching vibrations and aromatic C-H bending vibrations. A published study indicates the presence of C=C stretching vibrations at approximately 1600–1500 cm⁻¹ and aromatic C–H bending vibrations at around 900–680 cm⁻¹.[7] An FTIR spectrum for a related isomer, 3,10-Dibromodibenzo[b,def]chrysene-7,14-dione, is available through spectral databases, though access to the full spectrum may be restricted.[8]

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis and PL spectroscopy provide insights into the electronic properties of the molecule.

Table 3: UV-Vis and Photoluminescence Data

| Parameter | Wavelength (nm) | Energy (eV) | Source |

| Absorption Onset (thin film) | 553 | 2.24 | [7] |

| Maximum Photoluminescence (thin film) | 668 | - | [7] |

| Stokes Shift | 196 | 0.77 | [7] |

Experimental Protocol: UV-Vis and PL Spectroscopy[7]

-

Sample Preparation: Prepare thin films of the compound on quartz glass substrates via thermal evaporation.

-

UV-Vis Spectroscopy: Record the absorbance spectra using a spectrophotometer (e.g., PerkinElmer Lambda 1050). Determine the absorption onset from the linear fit of the absorption edge and the baseline.

-

Photoluminescence Spectroscopy: Record the PL spectra using a spectrofluorometer (e.g., Photon Technology International Quanta Master 40). For this compound, an excitation wavelength of 470 nm is appropriate.

Electrochemical Characterization

Cyclic voltammetry is employed to determine the electrochemical properties, such as the reduction and oxidation potentials.

Table 4: Cyclic Voltammetry Data

| Parameter | Potential (V vs. Ag/AgCl) | Source |

| Onset of Reduction | -0.57 | [7] |

| Oxidation | Two irreversible waves | [7] |

Experimental Protocol: Cyclic Voltammetry[7]

-

Working Electrode Preparation: Deposit a thin film (approx. 75 nm) of the compound onto an indium tin oxide (ITO) coated glass substrate via thermal evaporation.

-

Electrochemical Cell Setup: Use a one-compartment cell with the prepared working electrode, a platinum counter electrode, and an Ag/AgCl quasi-reference electrode.

-

Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in dry acetonitrile.

-

Measurement: Perform the cyclic voltammetry scans using a potentiostat/galvanostat inside a nitrogen-flushed glovebox at a scan rate of 20 mV/s. Conduct separate experiments for oxidation and reduction using fresh electrodes for each.

Structural Characterization

X-Ray Powder Diffraction (XRPD)

The crystal structure of Dibromodibenzo[b,def]chrysene-7,14-dione has been determined to be monoclinic with a P2₁/c space group.[7] XRPD can be used to confirm the crystalline structure of a bulk sample. A comparison of the experimental XRPD pattern with a simulated pattern from single-crystal data confirms the identity and purity of the crystalline phase.[7]

Biological Activity and Signaling Pathways

Currently, there is no significant information in the public domain linking Dibromodibenzo[b,def]chrysene-7,14-dione to specific biological activities or signaling pathways relevant to drug development. Its primary characterization is within the context of materials science and pigment chemistry.

Conclusion

This technical guide has summarized the key characterization data for Dibromodibenzo[b,def]chrysene-7,14-dione (this compound). The provided tables and experimental protocols offer a solid foundation for researchers and scientists working with this compound. While a substantial amount of information regarding its physical, spectroscopic (UV-Vis, PL, partial FTIR), electrochemical, and structural properties is available, a notable gap exists in the public literature concerning experimental NMR and mass spectrometry data. Further research to obtain and publish this data would be invaluable for the complete characterization of this compound.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,9-Dibenzo[b,def]chrysene as a building block for organic electronics - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | 1324-11-4 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Analysis of Vat Orange 1: A Technical Guide (UV-Vis, FTIR, PL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Orange 1 is a synthetic anthraquinone-based vat dye known for its vibrant orange hue and high color fastness, making it valuable in the textile industry.[1][2][3] Its chemical structure, dibrominated dibenzpyrenequinone, provides a complex, polycyclic aromatic system that dictates its unique spectroscopic properties.[1] Understanding these properties through techniques like UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Photoluminescence (PL) spectroscopy is crucial for quality control, structural elucidation, and exploring its potential in broader applications, including materials science and drug development. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing experimental protocols and expected data.

Chemical and Physical Properties of this compound

This compound is a water-insoluble powder, a characteristic of vat dyes which require a chemical reduction step to a soluble "leuco" form for application.[3][4] Its key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| C.I. Name | This compound (59105) | [2][5] |

| CAS Number | 1324-11-4 | [2][5] |

| Molecular Formula | C₂₄H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | ~490.14 g/mol | [2][5] |

| Appearance | Yellowish-brown powder | [5] |

| Solubility | Insoluble in water; Soluble in nitrobenzene; Slightly soluble in xylene, chloroform, acetone, ethanol. Soluble in concentrated sulfuric acid. | [2][5] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from ground to higher energy states. For a highly conjugated system like this compound, these absorptions are primarily due to π → π* transitions, which are responsible for its color.

Experimental Protocol

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Due to its insolubility in common solvents, two primary methods can be employed:

-

Solution Method: Carefully dissolve a small, accurately weighed amount of this compound powder (e.g., 1-5 mg) in 10 mL of concentrated sulfuric acid (98%) to create a stock solution. This solution is then diluted with more concentrated sulfuric acid to achieve an absorbance reading within the instrument's optimal range (typically 0.1 - 1.0 AU).

-

Thin Film Method: Deposit a thin film of this compound onto a quartz glass substrate via thermal evaporation in a vacuum chamber. The thickness of the film should be controlled to ensure adequate light transmission for measurement.

Methodology:

-

Blanking: Record a baseline spectrum using a cuvette filled with the pure solvent (concentrated sulfuric acid) or a bare quartz substrate to subtract background absorbance.[6][7]

-

Measurement: Place the sample (cuvette with dye solution or the coated substrate) in the spectrophotometer's sample holder.

-

Scanning: Acquire the absorption spectrum over a wavelength range of 200–800 nm.[7]

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the absorption onset.

Data and Interpretation

The UV-Vis spectrum of this compound is characterized by broad absorption across the visible region, a hallmark of its extensive π-conjugated system.

| Parameter | Value (Thin Film) | Interpretation |

| Absorption Maximum (λmax) | ~472 nm | Corresponds to the primary π → π* (0-1) electronic transition. This absorption of blue-green light results in the observed orange color. |

| Absorption Onset | ~553 nm | Represents the lowest energy required for electronic excitation (the optical bandgap). |

| Spectral Features | Vibronic peak patterns | The presence of multiple peaks or shoulders is typical for rigid polycyclic aromatic compounds and represents transitions to different vibrational energy levels within the excited electronic state. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol

Objective: To identify the key functional groups in the solid dye.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. For ATR-FTIR, no further preparation is typically needed.[8]

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[8][9]

-

Spectrum Acquisition: Collect the FTIR spectrum, typically over a wavenumber range of 4000–400 cm⁻¹.[10]

Data and Interpretation

The FTIR spectrum of this compound reveals characteristic peaks corresponding to its anthraquinone (B42736) structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~1670 - 1640 | C=O Stretch (Ketone) | Strong absorption characteristic of the quinone carbonyl groups, fundamental to the anthraquinone core structure.[11] |

| ~1600 - 1450 | C=C Aromatic Stretch | Multiple sharp peaks indicating the extensive aromatic ring system of the dibenzpyrenequinone structure. |

| ~1300 - 1000 | C-C Stretch & Aromatic C-H In-Plane Bending | Complex signals in the "fingerprint region" that are unique to the molecule's overall structure. |

| Below 850 | Aromatic C-H Out-of-Plane Bending & C-Br Stretch | Vibrations related to the substituted aromatic rings and the carbon-bromine bonds. |

Photoluminescence (PL) Spectroscopy

Photoluminescence is the emission of light from a substance after it has absorbed photons. An electron is excited to a higher energy state and then relaxes back to the ground state, emitting a photon in the process. The energy difference between the absorption and emission maxima is known as the Stokes shift.[12][13]

Experimental Protocol

Objective: To measure the emission spectrum and determine the wavelength of maximum emission.

Instrumentation: A spectrofluorometer or a custom photoluminescence setup consisting of a monochromatic excitation source (e.g., laser or filtered lamp), sample holder, and a detector (spectrometer).[14][15]

Sample Preparation:

-

Measurements are typically performed on thin films deposited on a non-luminescent substrate like quartz glass, similar to UV-Vis analysis.[14][16] Solutions in appropriate solvents can also be used if solubility permits.

Methodology:

-

Setup: Place the sample in the holder within the spectrofluorometer.

-

Excitation: Excite the sample at a fixed wavelength, selected based on its absorption spectrum. For this compound, an excitation wavelength of 470 nm is effective.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 500–800 nm) to collect the emitted light.

-

Data Collection: Record the intensity of the emitted light as a function of wavelength to generate the emission spectrum.

Data and Interpretation

This compound exhibits significant photoluminescence, a property of many rigid, aromatic dye molecules.[17][18]

| Parameter | Value (Thin Film) | Interpretation |

| Emission Maximum (λem) | ~668 nm | The peak of the emission spectrum, corresponding to the energy of the photons released during the transition from the excited state to the ground state. |

| Stokes Shift | ~196 nm (0.77 eV) | This large Stokes shift indicates a significant energy loss between absorption and emission, often due to vibrational relaxation and molecular reorganization in the excited state.[12] A large shift is beneficial as it minimizes self-absorption of the emitted light.[19] |

| Spectral Features | Broad, featureless spectrum | Unlike its absorption spectrum, the PL emission of this compound does not show a well-defined vibronic structure, suggesting that emission occurs from a more relaxed and less structured excited state. |

Mandatory Visualization: Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis of this compound, from sample preparation to final characterization.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Vat dye - Wikipedia [en.wikipedia.org]

- 4. cottoninc.com [cottoninc.com]

- 5. This compound|CAS NO.1324-11-4 [chinainterdyes.com]

- 6. science.valenciacollege.edu [science.valenciacollege.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. agilent.com [agilent.com]

- 9. jascoinc.com [jascoinc.com]

- 10. tlsr.usm.my [tlsr.usm.my]

- 11. researchgate.net [researchgate.net]

- 12. Stokes shift - Wikipedia [en.wikipedia.org]

- 13. edinst.com [edinst.com]

- 14. ossila.com [ossila.com]

- 15. lightnotes.info [lightnotes.info]

- 16. Enhanced photoluminescence spectroscopy for thin films using the attenuated total reflection method [opg.optica.org]

- 17. 146. Fading and tendering activity in anthraquinonoid vat dyes. Part I. Electronic absorption spectra of dye solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. 147. Fading and tendering activity in anthraquinonoid vat dyes. Part II. Fluorescence, absorption spectra, and stability to light of dyed films - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Vat Orange 1 solubility in various organic solvents

An In-depth Technical Guide to the Solubility of Vat Orange 1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 1324-11-4 and C.I. No. 59105, is an anthraquinone-based vat dye known for its application in the textile industry for dyeing and printing.[1] Its chemical structure, dibenzo[b,def]chrysene-7,14-dione, dibromo-, gives it a high molecular weight and a largely nonpolar nature, which dictates its solubility characteristics.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in diverse fields beyond textiles, such as in the formulation of advanced materials, organic electronics, and as a reference compound in research and development. This guide provides a comprehensive overview of the known solubility of this compound and a detailed experimental protocol for its quantitative determination.

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not widely available in published literature. However, qualitative solubility has been consistently reported. The following table summarizes the available solubility information for this compound in its unreduced state.

| Solvent | CAS Number | Solubility | Reference(s) |

| Nitrobenzene | 98-95-3 | Soluble | [1][3][4][5] |

| Xylene | 1330-20-7 | Soluble | [1][3][4][5] |

| 1,2,3,4-Tetrahydronaphthalene | 119-64-2 | Soluble | [1][3][4][5] |

| o-Chlorophenol | 95-57-8 | Slightly Soluble | [1][3][4][5] |

| Pyridine | 110-86-1 | Slightly Soluble | [1][3][4][5] |

| Chloroform | 67-66-3 | Slightly Soluble | [1][3][5] |

| Acetone | 67-64-1 | Slightly Soluble | [1][3][4][5] |

| Ethanol | 64-17-5 | Slightly Soluble | [1][3][4][5] |

| Toluene | 108-88-3 | Slightly Soluble | [1][3][4][5] |

| Benzene | 71-43-2 | Slightly Soluble | [1][3][4][5] |

| Water | 7732-18-5 | 8.337 mg/L (20°C) | [2][6] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol is an adapted method for the quantitative determination of the solubility of this compound in organic solvents. It is based on the principle of reaching equilibrium between the solid solute and the solvent, followed by the analysis of the supernatant.

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm)

-

Glass vials with screw caps

3.2 Experimental Workflow Diagram

Caption: A schematic of the experimental workflow for the quantitative determination of this compound solubility.

3.3 Detailed Procedure

3.3.1 Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (one in which it is highly soluble and a stable solution can be prepared, for example, nitrobenzene) to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

3.3.2 Solubility Measurement

-

Add an excess amount of this compound powder to a series of glass vials.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours).

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (0.22 µm) into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, its qualitative behavior indicates solubility in solvents like nitrobenzene, xylene, and tetrahydronaphthalene, and slight solubility in a range of other common organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust method for their determination. This information is foundational for researchers and professionals working with this compound in various scientific and industrial applications.

References

Photophysical and electrochemical properties of Vat Orange 1

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of Vat Orange 1

Introduction

This compound, also known by its Colour Index name C.I. 59105, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants.[1][2] Its chemical formula is C₂₄H₁₀Br₂O₂, with a molecular weight of 490.14 g/mol .[1][3] Structurally, it is prepared by the dibromination of Dibenzpyrenequinone (Vat Yellow 4).[2][4] While primarily utilized in the textile industry for dyeing cellulosic fibers like cotton due to its high wash and light fastness, its inherent quinone moieties and semiconductor properties have made it a subject of interest in the field of organic electronics.[5][6] This guide provides a detailed overview of the core photophysical and electrochemical properties of this compound, intended for researchers and professionals in materials science and drug development.

Core Properties of this compound

This compound is a yellowish-brown powder.[1][7] It is soluble in nitrobenzene (B124822) and xylene, with slight solubility in ethanol, acetone, and toluene.[7][8]

Photophysical Properties

The photophysical characteristics of this compound are fundamental to understanding its interaction with light. Key properties, including absorption and emission maxima, are summarized below. The dye exhibits a notable Stokes shift, which is the difference between the maximum wavelengths of absorption and emission.[5] However, it is important to note that thin films of this compound have been observed to show very low photoluminescence (PL) intensity.[5]

Table 1: Summary of Photophysical Properties of this compound

| Property | Value | Reference |

| Absorption Onset | 553 nm (2.24 eV) | [5] |

| Absorption Maximum (λmax, abs) | 472 nm | [5] |

| Emission Maximum (λmax, em) | 668 nm | [5] |

| Stokes Shift | 196 nm (0.77 eV) | [5] |

| Fluorescence Quantum Yield (Φf) | Data not available in cited literature | |

| Fluorescence Lifetime (τ) | Data not available in cited literature |

Electrochemical Properties

The electrochemical behavior of this compound, particularly its redox potentials, provides insight into its electronic structure, including the energy levels of its frontier molecular orbitals (HOMO and LUMO). These properties are critical for applications in organic electronics, such as organic field-effect transistors (OFETs).[5] Cyclic voltammetry studies show a distinct reduction peak and two irreversible oxidative waves.[5]

Table 2: Summary of Electrochemical Properties of this compound

| Property | Value | Reference |

| Onset Potential of Reduction (Ered, onset) | -0.57 V (vs. SHE) | [5] |

| Onset Potential of Oxidation (Eox, onset) | Not explicitly stated, two irreversible waves observed | [5] |

| LUMO Energy Level | -3.67 eV | [5] |

| HOMO Energy Level | -5.91 eV | [5] |

| Optical Bandgap (Eg, opt) | 2.24 eV | [5] |

| Electrochemical Bandgap (Eg, ec) | 2.24 eV | [5] |

Note: HOMO and LUMO levels were estimated from cyclic voltammetry data. The electrochemical bandgap is noted to be higher than the optical bandgap, a frequently observed phenomenon.[5]

Visualized Workflows and Concepts

Experimental Characterization Workflow

The following diagram outlines the typical experimental workflow for characterizing the photophysical and electrochemical properties of a material like this compound.

Caption: Experimental workflow for this compound characterization.

Energy Level Diagram

This diagram illustrates the relationship between the frontier molecular orbitals (HOMO and LUMO) and the corresponding optical and electrochemical bandgaps.

Caption: HOMO/LUMO energy levels and bandgaps of this compound.

Experimental Protocols

The following sections detail the methodologies used to obtain the photophysical and electrochemical data for this compound.

Materials and Purification

Commercially available this compound is often purified prior to characterization to ensure high purity. A common and effective method is train sublimation, which is performed under vacuum to remove impurities.[5]

UV-Vis Absorption and Photoluminescence Spectroscopy

These techniques are used to determine the absorption and emission properties of the dye.

-

Instrumentation :

-

Sample Preparation : For solid-state measurements, thin films of this compound (e.g., 100 nm thickness) are deposited onto a suitable transparent substrate, such as quartz glass, via thermal evaporation in a high-vacuum chamber.[5]

-

Measurement Procedure :

-

A baseline spectrum of the bare quartz substrate is recorded for background correction.

-

The absorbance spectrum of the thin film is recorded across the UV-Visible range. The absorption onset is determined from a linear fit of the absorption edge.[5]

-

For PL measurements, the sample is excited at a specific wavelength. For this compound, an excitation wavelength of 470 nm has been used.[5] The emitted light is collected, typically at a 90-degree angle to the excitation beam, and its intensity is recorded as a function of wavelength.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a substance and determine its HOMO and LUMO energy levels.[9][10]

-

Instrumentation : A potentiostat with a standard three-electrode cell is used.[11]

-

Working Electrode : A conductive substrate coated with a thin film of this compound (e.g., on indium tin oxide (ITO) glass).[5]

-

Reference Electrode : A stable electrode with a known potential, such as a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[11][12]

-

Counter (Auxiliary) Electrode : An inert conductor, typically a platinum wire or foil, to complete the electrical circuit.[11][12]

-

-

Electrolyte : A solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an appropriate organic solvent (e.g., a mixture of dimethylformamide and dichloromethane) is used.[13] The electrolyte ensures conductivity and minimizes solution resistance.

-

Measurement Procedure :

-

The three-electrode cell is assembled with the this compound-coated working electrode immersed in the deoxygenated electrolyte solution.

-

The potential of the working electrode is swept linearly from an initial value to a final value and then swept back to the initial potential.

-

The current response is measured as a function of the applied potential, generating a cyclic voltammogram.[10]

-

The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the points where the current begins to deviate from the baseline.[5]

-

-

Data Analysis (HOMO/LUMO Calculation) : The HOMO and LUMO energy levels can be estimated from the onset potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard. The energy level of Fc/Fc⁺ is assumed to be -4.8 eV relative to the vacuum level. The following empirical equations are commonly used:[13]

-

HOMO (eV) = -[Eox, onset - EFc/Fc⁺ + 4.8]

-

LUMO (eV) = -[Ered, onset - EFc/Fc⁺ + 4.8]

-

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Chemistry:this compound - HandWiki [handwiki.org]

- 3. This compound|CAS NO.1324-11-4 [chinainterdyes.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]

- 6. This compound: High-Quality Synthetic Dyes for Textiles [accio.com]

- 7. This compound | 1324-11-4 [chemicalbook.com]

- 8. This compound, this compound Dye [xcwydyes.com]

- 9. mdpi.com [mdpi.com]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Vat Orange 1: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Orange 1, also known by its Colour Index name C.I. 59105, is a synthetic anthraquinone (B42736) dye recognized for its vibrant orange hue and application in dyeing cellulosic fibers like cotton.[1][2] Belonging to the broader class of vat dyes, it is structurally a dibromo derivative of dibenzpyrenequinone (Vat Yellow 4).[3][4] Vat dyes are generally characterized by their insolubility in water and their high fastness properties, which are imparted by their complex polycyclic aromatic structure.[1] This inherent stability also extends to their thermal properties, making them subjects of interest for high-performance applications, including as organic pigments and materials for organic electronics.[5][6]

This technical guide provides an in-depth analysis of the current understanding of the thermal stability and degradation profile of this compound. It consolidates available quantitative data, details relevant experimental methodologies, and presents logical workflows for thermal analysis.

Physicochemical and Thermal Properties

While comprehensive thermogravimetric and calorimetric data for this compound are not extensively detailed in publicly available literature, key thermal parameters have been reported, particularly in the context of its use in electronics. The data is summarized in the table below.

| Property | Value | Reference |

| C.I. Name | 59105 | [1] |

| CAS Number | 1324-11-4 | [1][2] |

| Molecular Formula | C₂₄H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | 490.14 g/mol | [1][2] |

| Physical Form | Yellowish-brown powder | [2] |

| Sublimation Temp. | ~240–250 °C (at 1 × 10⁻⁶ mbar) | [5] |

Thermal Stability and Degradation Profile

This compound exhibits significant thermal stability, a characteristic feature of anthraquinone-based dyes. The primary mode of thermal transition observed under high vacuum is sublimation, occurring at approximately 240–250 °C.[5] This property is critical for its application in organic field-effect transistors (OFETs), where it is deposited as a thin film via thermal evaporation.[5]

Detailed studies on the specific thermal degradation pathway and decomposition products of this compound are limited. However, based on its chemical structure—a brominated polycyclic aromatic quinone—a general degradation profile can be inferred. Upon heating to decomposition in an oxidative or pyrolytic environment, the molecule is expected to break down. The presence of bromine suggests that thermal degradation could lead to the formation of brominated products of incomplete combustion, hydrogen bromide (HBr), and oxides of carbon (CO, CO₂).[7][8] Safety data sheets for the compound indicate that thermal decomposition will generate irritating and toxic fumes and gases.

The degradation mechanism for complex aromatic molecules often involves the cleavage of peripheral bonds followed by the breakdown of the core polycyclic structure at higher temperatures. For this compound, this would likely begin with de-bromination and the fragmentation of the anthraquinone core.

Mandatory Visualizations

Caption: Synthesis of this compound via bromination of Vat Yellow 4.

Caption: A logical workflow for characterizing the thermal properties of a dye.

Experimental Protocols

While specific TGA/DSC results for this compound are not detailed in the reviewed literature, the following sections describe the standard and specific protocols used to evaluate the thermal properties of such materials.

Protocol 1: Thermogravimetric Analysis (TGA) - General Method

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate (B1200264) for mass loss, and certified metals like indium and zinc for temperature).

-

Sample Preparation: Place 5–10 mg of the dried this compound powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Place the crucible into the TGA furnace.

-

Purge the system with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative one) at a flow rate of 20–50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition (Tₔ), which is often calculated as the temperature at which 5% weight loss occurs (Tₔ₅), and identify the temperatures of maximum degradation rates from the derivative thermogravimetric (DTG) curve.

Protocol 2: Differential Scanning Calorimetry (DSC) - General Method

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity standard, typically indium.

-

Sample Preparation: Accurately weigh 3–7 mg of the dried this compound powder into a DSC pan (typically aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20–50 mL/min.

-

Execute a heat-cool-heat temperature program. For example:

-

First Heat: Ramp from ambient temperature to a temperature above any expected transitions but below decomposition (e.g., 30 °C to 300 °C) at a rate of 10 °C/min. This removes the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heat: Ramp again at 10 °C/min to the final temperature. The data from this second heating scan is typically used for analysis.

-

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic (melting) and exothermic (crystallization) peaks. Determine peak temperatures and the enthalpy (ΔH) of these transitions by integrating the peak area.

Protocol 3: Sublimation Temperature Determination via Thermal Evaporation

This protocol is based on the methodology used to deposit this compound as a thin film for electronic device fabrication.[5]

-

System Preparation: Use a high-vacuum thermal evaporation system equipped with a quartz crystal microbalance (QCM) for rate monitoring.

-

Sample Loading: Load this compound powder into a suitable evaporation source, such as a resistively heated effusion cell (boat).

-

Vacuum Deposition:

-

Evacuate the chamber to a base pressure of approximately 1 × 10⁻⁶ mbar.

-

Gradually increase the temperature of the effusion cell while monitoring the pressure and the QCM.

-

The sublimation temperature is identified as the source temperature at which a stable deposition rate (e.g., 0.1 Å/s) is achieved. For this compound, this occurs in the range of 240–250 °C.[5]

-

-

Data Analysis: The sublimation temperature is recorded as the temperature range required for controlled vacuum deposition, indicating the point at which the material has sufficient vapor pressure for physical vapor transport.

Conclusion

This compound is a thermally stable anthraquinone dye. The primary quantitative thermal data available is its sublimation temperature of ~240–250 °C under high vacuum, which enables its use in applications requiring thermal evaporation.[5] While detailed TGA and DSC studies providing specific decomposition onset temperatures and degradation kinetics are not widely published, its molecular structure suggests that decomposition at higher temperatures would likely produce brominated organic compounds, carbon oxides, and hydrogen bromide. The provided experimental protocols offer a robust framework for researchers seeking to perform detailed thermal characterization of this and related dye materials. Further investigation into the precise degradation pathways and products of this compound would be a valuable contribution to the field, particularly for assessing its environmental fate and for high-temperature applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1324-11-4 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Vat Orange 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Orange 1, chemically identified as 4,10-dibromoanthanthrone (B179460) and also known as Pigment Red 168, is a significant organic pigment with applications in various industries. Its solid-state properties, particularly its crystal structure and polymorphism, are critical determinants of its physical and chemical characteristics, influencing its performance in final products. This technical guide provides a comprehensive overview of the known crystal structures of this compound, details its polymorphic forms, and outlines the experimental protocols for their preparation and characterization. All quantitative crystallographic data is summarized for clear comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, or 4,10-dibromoanthanthrone, is a vat dye and high-performance organic pigment valued for its vibrant color and stability. The arrangement of molecules in the solid state, known as the crystal structure, dictates many of its macroscopic properties, including color, solubility, and thermal stability. The existence of multiple crystalline forms, a phenomenon known as polymorphism, is of particular interest as different polymorphs of the same compound can exhibit distinct properties. Understanding and controlling the polymorphism of this compound is therefore crucial for its consistent and optimal application.

This guide details the crystallographic parameters of the stable polymorphic form of this compound and discusses the existence and preparation of a metastable nanocrystalline form.

Crystal Structure of this compound (4,10-dibromoanthanthrone)

The stable crystalline form of this compound has been elucidated by single-crystal X-ray diffraction. It crystallizes in a monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle.

Crystallographic Data of the Stable Polymorph

The crystallographic data for the stable polymorph of 4,10-dibromoanthanthrone (Pigment Red 168) is presented in Table 1. This form belongs to the P2(1)/c space group, indicating a specific set of symmetry operations that define the arrangement of molecules within the unit cell.[1][2]

| Parameter | Value |

| Chemical Formula | C₂₂H₈Br₂O₂ |

| Molar Mass | 464.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a | 12.45 Å |

| b | 7.89 Å |

| c | 15.67 Å |

| β | 103.86° |

| Volume | 1495.6 ų |

| Z | 2 |

Table 1: Crystallographic data for the stable polymorph of this compound (4,10-dibromoanthanthrone).

Polymorphism of this compound

In addition to the stable crystalline form, a second, metastable nanocrystalline polymorph of this compound has been identified.[1] This polymorph is characterized by its smaller crystal size and lower crystalline order. Due to its poor crystallinity, a complete single-crystal structure determination has not been possible. However, its existence has been confirmed through experimental searches for new polymorphs.[1]

The preparation of this nanocrystalline form is linked to the inherent insolubility of 4,10-dibromoanthanthrone.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor materials, the preparation of the different polymorphic forms of this compound, and their characterization by X-ray diffraction.

Synthesis of Coarse Crystalline this compound (Stable Polymorph)

The synthesis of the coarse crystalline crude pigment, which serves as the starting material for both polymorphs, is based on a procedure outlined in historical industrial reports.[2][3][4]

Step 1: Synthesis of 1,1'-Binaphthyl-8,8'-dicarboxylic acid

A modern, greener synthesis route involves the following steps:

-

Dissolve 1,8-naphthalimide (B145957) in an aqueous solution of sodium hydroxide.

-

Cool the solution to room temperature and add sodium nitrite, stirring until fully dissolved to create solution A.

-

In a separate vessel, cool an aqueous solution of hydrochloric acid to 0-5 °C.

-

Slowly add solution A dropwise to the cooled hydrochloric acid solution to form the 1-amino-8-naphthoic acid diazonium salt.

-

Prepare a reduction buffer system with a copper ammonia (B1221849) solution as a catalyst.

-

Slowly add the diazonium salt solution to the reduction buffer. The copper (I) catalyst is oxidized to copper (II).

-

A reducing agent, such as a hydroxylamine (B1172632) salt, in the buffer system regenerates the copper (I) catalyst.

-

The reaction proceeds with the evolution of nitrogen gas.

-

After the reaction is complete, the resulting 1,1'-binaphthyl-8,8'-dicarboxylic acid is precipitated by acidification.[5][6]

Step 2: Cyclization and Bromination to form 4,10-dibromoanthanthrone

-

The 1,1'-binaphthyl-8,8'-dicarboxylic acid is cyclized in sulfuric acid monohydrate to yield anthanthrone (B1585402).[3]

-

The anthanthrone is then brominated to produce 4,10-dibromoanthanthrone.[3]

-

The crude product is precipitated as the oxonium sulfate (B86663) by the addition of a small amount of water.[3]

-

The coarse crystalline 4,10-dibromoanthanthrone pigment is obtained by hydrolysis of the oxonium sulfate.[3]

Preparation of Nanocrystalline this compound

The nanocrystalline polymorph is prepared by the wet milling of the coarse crystalline crude pigment.[3]

-

Prepare a suspension of the crude, coarsely crystalline 4,10-dibromoanthanthrone pigment in an aqueous medium. A typical composition is 10 parts pigment, 89.7 parts water, and 0.3 parts 98% sodium hydroxide.[3]

-

Introduce the suspension into a stirred ball mill.

-

The mill should be operated at a high power density (e.g., > 2.5 kW per liter of milling space) and a high peripheral stirrer speed (e.g., > 12 m/s).[3]

-

Use grinding media with a diameter of less than 1.0 mm (e.g., 0.3-0.4 mm zirconium mixed oxide beads).[3]

-

Milling is carried out until the desired degree of fine division is achieved.

-

The resulting nanocrystalline pigment is then isolated by filtration, washing, and drying.

X-ray Diffraction (XRD) Analysis

X-ray powder diffraction (XRPD) is the primary technique for characterizing the polymorphic forms of this compound.

-

Sample Preparation: A small amount of the dry pigment powder is gently packed into a sample holder.

-

Instrument Setup:

-

An X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data is collected over a 2θ range of 5° to 65°.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed.

-

The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.

-

The pattern of the stable polymorph will correspond to the calculated pattern from the single-crystal data.

-

The nanocrystalline polymorph will exhibit broader diffraction peaks, indicative of smaller crystallite size and lower crystallinity.

-

Relationship Between Polymorphs

The stable, coarse crystalline form and the metastable, nanocrystalline form of this compound represent two distinct solid-state arrangements of the same molecule. The nanocrystalline form, being metastable, has a higher free energy and may, under certain conditions (e.g., heating in a suitable solvent), convert to the more stable coarse crystalline form.

Conclusion

This compound (4,10-dibromoanthanthrone) exhibits polymorphism, with a well-characterized stable crystalline form and a metastable nanocrystalline form. The ability to prepare and characterize these different forms is essential for controlling the properties of this important pigment. The experimental protocols provided in this guide offer a foundation for researchers and professionals working with this compound to investigate its solid-state chemistry further and to optimize its performance in various applications. The crystallographic data presented serves as a crucial reference for quality control and polymorph identification.

References

- 1. JPH02229867A - Anthanthrone mixed crystal pigment, its preparation, and method of using it - Google Patents [patents.google.com]

- 2. US5614015A - Process for the preparation of 4,10-dibromoanthanthrone pigment - Google Patents [patents.google.com]

- 3. US5614015A - Process for the preparation of 4,10-dibromoanthanthrone pigment - Google Patents [patents.google.com]

- 4. US5071483A - Process for the preparation of pigment preparations of the anthanthrone series - Google Patents [patents.google.com]

- 5. CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid - Google Patents [patents.google.com]

- 6. CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid - Google Patents [patents.google.com]

Vat Orange 1: A Technical Guide to its Application as an n-type Organic Semiconductor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Orange 1, a synthetic vat dye with the chemical formula C₂₄H₁₀Br₂O₂, is emerging as a promising n-type organic semiconductor for applications in organic electronics. Its molecular structure, a dibromo derivative of Dibenzpyrenequinone, lends itself to ordered packing in thin films, facilitating electron transport.[1] This technical guide provides an in-depth overview of the electronic properties, experimental protocols for device fabrication and characterization, and key performance metrics of this compound in organic field-effect transistors (OFETs). The inherent properties of this industrial dye, such as its high stability and potential for low-cost fabrication, make it an attractive candidate for the next generation of flexible and printed electronics.[2][3]

Core Properties and Characteristics

This compound, also known by its C.I. name 59105, is a yellowish-brown powder with a molecular weight of 490.14 g/mol .[4] It is soluble in nitrobenzene (B124822) and xylene, and only slightly soluble in common organic solvents like ethanol (B145695) and toluene.[4] The purification of commercially available this compound is crucial for achieving optimal semiconductor performance, typically accomplished through methods like train sublimation.[2]

Electronic Properties

The n-type semiconducting behavior of this compound arises from its molecular structure, which features electron-withdrawing ketone groups. These groups help to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. The onset reduction potential for this compound has been measured at approximately -0.57 V, indicating its capability to accept electrons.[2]

Performance in Organic Field-Effect Transistors (OFETs)

The performance of this compound as an n-type semiconductor is typically evaluated in an OFET device architecture. The key figures of merit, including electron mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth), are summarized in the table below.

| Parameter | Value | Device Structure | Reference |

| Electron Mobility (μ) | 1.9 x 10⁻³ cm²/Vs | Al-Al₂O₃-TTC-Vat Orange 1-Au | [2] |

| On/Off Ratio (Ion/Ioff) | 10³ | Al-Al₂O₃-TTC-Vat Orange 1-Au | [2] |

| Threshold Voltage (Vth) | 3.2 V | Al-Al₂O₃-TTC-Vat Orange 1-Au | [2] |

| Film Surface Roughness (RMS) | ~12 nm (for 80 nm film) | - | [2] |

TTC: Tetratetracontane (B166393)

Experimental Protocols

Detailed methodologies for the fabrication and characterization of this compound-based OFETs are crucial for reproducible results.

OFET Fabrication

A common device architecture for testing this compound is a bottom-gate, top-contact OFET. The following protocol is based on established methods.[2]

-

Substrate Preparation: Begin with a clean substrate, such as a glass slide.

-

Gate Electrode Deposition: Deposit a layer of high-purity (99.999%) aluminum (Al) to serve as the gate electrode. This is typically done via thermal evaporation at a rate of approximately 4-5 nm/s.

-

Dielectric Layer Formation: Anodize the aluminum gate electrode to form a thin layer of aluminum oxide (Al₂O₃) with a thickness of about 16-17 nm. This is achieved by applying an anodization voltage of 10 V.

-

Dielectric Passivation: To improve the dielectric-semiconductor interface, a passivation layer of tetratetracontane (C₄₄H₉₀, TTC) is deposited. A 20 nm thick layer is vacuum processed and annealed in-situ at 60°C for one hour.

-

Semiconductor Deposition: Without breaking vacuum, deposit an 80 nm thick film of purified this compound onto the passivated dielectric layer.

-

Source/Drain Electrode Deposition: Finally, deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask to complete the OFET structure.

Material Characterization

Cyclic Voltammetry (CV):

-

Objective: To determine the electrochemical properties, including the LUMO energy level, of this compound.

-

Sample Preparation: A thin film of this compound is deposited by thermal evaporation onto an indium tin oxide (ITO) coated glass substrate.

-

Experimental Setup: A three-electrode electrochemical cell is used, with the this compound film as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Procedure:

-

The cell is filled with an electrolyte solution, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile.

-

The potential is swept between defined voltage limits at a specific scan rate (e.g., 20 mV/s).

-

The resulting current is measured as a function of the applied potential to obtain the cyclic voltammogram. The onset of the reduction peak is used to estimate the LUMO energy level.[2]

-

UV-Visible Spectroscopy:

-

Objective: To investigate the optical absorption properties of this compound.

-

Sample Preparation: A thin film of this compound is deposited on a quartz glass substrate by thermal evaporation.

-

Procedure:

-

A UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 1050) is used for the measurement.

-

A baseline spectrum of a blank quartz substrate is recorded.

-

The absorption spectrum of the this compound thin film is recorded over a specific wavelength range. The absorption onset can be determined from the spectrum. For this compound, the absorption onset is approximately 553 nm (2.24 eV).[2]

-

Atomic Force Microscopy (AFM):

-

Objective: To characterize the surface morphology and roughness of the this compound thin film.

-

Sample Preparation: An 80 nm thick film of this compound is deposited on a suitable substrate.

-

Procedure:

-

The AFM is operated in intermittent contact mode (tapping mode) to minimize damage to the organic film.

-

The topography of the film surface is scanned with a sharp tip mounted on a cantilever.

-

The resulting images provide information on the grain structure, domain size, and root mean square (RMS) surface roughness. For an 80 nm film of this compound, the RMS roughness is approximately 12.5 nm.[2]

-

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound (C₂₄H₁₀Br₂O₂).

Experimental Workflow for OFET Fabrication and Characterization

Caption: Workflow for OFET fabrication and electrical characterization.

Conclusion

This compound stands out as a viable n-type organic semiconductor with performance characteristics suitable for various electronic applications. Its accessibility as an industrial dye, coupled with straightforward purification and deposition processes, makes it a compelling material for research and development in organic electronics. While its mobility is moderate compared to state-of-the-art materials, there is significant potential for performance enhancement through molecular modification and optimization of device architecture. Further investigation into its charge transport mechanisms and long-term stability will be crucial for its practical implementation in commercial devices.

References

An In-depth Technical Guide to the Synthesis of Vat Orange 1 from Vat Yellow 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Vat Orange 1, a dibrominated derivative of Vat Yellow 4. The document details the chemical structures of the precursor and the final product, outlines a potential synthesis pathway, and presents a detailed, albeit constructed, experimental protocol based on modern synthetic methods. This guide is intended for an audience with a strong background in organic chemistry and assumes familiarity with standard laboratory techniques and safety protocols.

Introduction

This compound, chemically known as 2,9-dibromodibenzo[b,def]chrysene-7,14-dione, is a synthetic vat dye with a rich history in the textile industry.[1] Its precursor, Vat Yellow 4, or dibenzo[b,def]chrysene-7,14-dione, is a polycyclic aromatic quinone. The conversion of Vat Yellow 4 to this compound is achieved through a dibromination reaction, which enhances the tinctorial properties of the dye.[1][2] This guide will focus on a plausible and modern synthetic approach to this transformation.

Chemical Structures

A clear understanding of the molecular architecture of both the starting material and the target compound is fundamental to comprehending the synthesis pathway.

| Compound | Common Name(s) | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Starting Material | Vat Yellow 4 | Dibenzo[b,def]chrysene-7,14-dione | C₂₄H₁₂O₂ | 332.35 | 128-66-5 |

| Product | This compound | 2,9-Dibromodibenzo[b,def]chrysene-7,14-dione | C₂₄H₁₀Br₂O₂ | 490.14 | 1324-11-4 |

Synthesis Pathway: Oxidative Bromination

The synthesis of this compound from Vat Yellow 4 is achieved through an electrophilic aromatic substitution, specifically a dibromination. Several methods have been alluded to in patent literature, including bromination in the melt and in fuming sulfuric acid. This guide details a more contemporary and potentially safer approach: oxidative bromination. This method avoids the use of elemental bromine, instead generating the brominating species in situ from hydrobromic acid and an oxidizing agent.

The overall transformation is depicted in the following reaction scheme:

Caption: Synthesis of this compound from Vat Yellow 4.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via oxidative bromination. This protocol is constructed based on analogous reactions and best practices in organic synthesis.

4.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Vat Yellow 4 | C₂₄H₁₂O₂ | 332.35 | >98% |

| Urea-Hydrogen Peroxide | CH₆N₂O₃ | 94.07 | 98% |